molecular formula C21H20FN5O B2645022 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide CAS No. 1171881-18-7

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Cat. No. B2645022
CAS RN: 1171881-18-7
M. Wt: 377.423
InChI Key: DHTLAMHDYYABTP-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been found to possess various biological activities.

Scientific Research Applications

Metabolic Profiling and Disposition

Compounds structurally related to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide have been investigated for their metabolic profiles in human subjects. For instance, a study on SB-649868, a novel orexin 1 and 2 receptor antagonist, involved determining its disposition in humans. The study found extensive metabolism of the compound, with elimination primarily via feces and a notable presence of specific metabolites in plasma extracts (Renzulli et al., 2011).

Antimicrobial Efficacy

Another study focused on ciprofloxacin (1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid), highlighting its high activity against a broad spectrum of bacteria, including gram-positive, gram-negative bacteria, and anaerobes. The biliary excretion of ciprofloxacin and its metabolites was also a focal point, indicating its effective biliary clearance and potential as an antimicrobial agent (Tanimura et al., 1986).

Imaging and Diagnostic Applications

Compounds with similar structures have been used in diagnostic imaging. For example, 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, was evaluated for its safety, sensitivity, and impact on patient management in the setting of biochemical recurrence of prostate cancer. This study demonstrated the utility of such compounds in improving decision-making for oncologists and altering management plans for a majority of subjects (Rousseau et al., 2019).

Investigational Drugs for Neurological Conditions

A compound with a similar structure, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), was investigated for its potential to induce parkinsonism. The study provided insights into the neurotoxic effects of certain compounds and their potential implications in developing treatment strategies for Parkinson's disease (Langston et al., 1983).

properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-13-1-2-16(14-27)21(28)24-18-9-11-23-12-10-18/h3-12,16H,1-2,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTLAMHDYYABTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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